molecular formula C11H18N2O2 B1453177 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 91216-35-2

8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No. B1453177
CAS RN: 91216-35-2
M. Wt: 210.27 g/mol
InChI Key: YGYGYMNTXAXUDV-UHFFFAOYSA-N
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Description

Spiro compounds, such as the one you mentioned, are a type of organic compound characterized by two rings linked by one carbon atom . They have 3D structural properties and inherent rigidity . Spiro derivatives of heterocyclic compounds are widely applied in the synthesis of biologically active compounds .


Synthesis Analysis

A related compound, 8-oxa-2-azaspiro[4.5]decane, has been synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .


Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by two rings linked by one carbon atom . The spirocyclic core of the spiro[4.5]decanone series has potential for expansion into both the substrate and 2OG binding pockets of the PHDs .


Chemical Reactions Analysis

A process for the preparation of a related compound, 8-azaspiro[4.5]decane-7,9-dione, involves the reaction of 8-(4-piperazin-1-ylbutyl)-8-azaspiro[4.5]decane-7,9-dione with 2-chloropyrimidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the compound Buspirone, which is an azaspiro compound, has a molecular weight of 385.503 Da .

Scientific Research Applications

Drug Discovery and Translational Medicine

This compound has been identified as a novel chemotype for delta opioid receptor-selective agonists. It shows promise in the development of new pain management therapies, particularly for targeting the delta opioid receptor with fewer side effects compared to traditional opioids. The research involves high-throughput screening and computational modeling to understand the interaction with the receptor and the subsequent beta-arrestin recruitment .

Myelostimulation in Hematology

In the field of hematology, derivatives of this compound have demonstrated myelostimulating activity. This is particularly significant in conditions of artificially induced myelodepressive syndrome, where these compounds can accelerate the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis .

Prolyl Hydroxylase Domain Inhibition

Spiro[4.5]decanone derivatives, which include the compound , have been studied as inhibitors of prolyl hydroxylase domain (PHD). PHD inhibitors are crucial in regulating the body’s response to hypoxia and have potential therapeutic applications in treating anemia and ischemic diseases .

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, similar compounds have been studied for their inhibitory effects on prolyl hydroxylase domains (PHDs), which are targets for treatment of anemia and other ischemia-related diseases .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties and uses. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions for research on spiro compounds could involve further exploration of their potential as inhibitors of prolyl hydroxylase domains (PHDs), given their potential for the treatment of anemia and other ischemia-related diseases .

properties

IUPAC Name

8-propan-2-yl-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-7(2)8-3-5-11(6-4-8)9(14)12-10(15)13-11/h7-8H,3-6H2,1-2H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYGYMNTXAXUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(CC1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 2
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 3
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 4
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 5
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 6
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione

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